
Trimoprostil
Descripción general
Descripción
Trimoprostil is a synthetic prostaglandin E2 analog known for its antisecretory activity. It is primarily used as an anti-ulcerative agent due to its ability to inhibit gastric acid secretion . The compound has a molecular formula of C23H38O4 and a molecular weight of 378.55 g/mol .
Métodos De Preparación
Trimoprostil can be synthesized through several routes. One common method involves the resolution of racemic 3,3alpha-beta,4,5,6,6alpha-beta-hexahydro-4beta-nitromethyl-5alpha-carboxy-2H-cyclopenta[b]furan-2-one with R(+)-alpha-methyl-p-nitrobenzylamine . This yields an optically active compound, which undergoes a series of reductions, reactions with iodine and triphenylphosphine, and further reductions to form the final product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency.
Análisis De Reacciones Químicas
Trimoprostil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using Jones reagent (CrO3-H2SO4) to form corresponding oxo compounds.
Reduction: Sodium cyanoborohydride is commonly used to reduce intermediate compounds during its synthesis.
Substitution: Reactions with iodine and triphenylphosphine in hexamethylphosphoramide (HMPT) lead to the formation of iodomethyl derivatives.
Common reagents used in these reactions include borane-methyl sulfide complex, sodium methoxide, and trifluoroacetic acid . The major products formed from these reactions are various intermediates that eventually lead to the final this compound compound.
Aplicaciones Científicas De Investigación
Clinical Applications
- Peptic Ulcer Disease : Trimoprostil has been studied extensively for its role in treating peptic ulcers. Clinical trials have demonstrated its efficacy in reducing gastric acid secretion, which is crucial for ulcer healing. In a study involving duodenal ulcer patients, this compound significantly inhibited meal-stimulated gastric acid secretion, with a maximal inhibition observed at higher doses (3.0 mg) leading to an 82% reduction in acid output compared to placebo .
- Nonsteroidal Anti-Inflammatory Drug-Induced Gastropathy : The use of nonsteroidal anti-inflammatory drugs (NSAIDs) is associated with gastrointestinal complications, including ulcers and bleeding. This compound has shown promise in providing cytoprotection against NSAID-induced mucosal injury by enhancing mucosal defenses and reducing acid secretion .
- Gastric Acid Secretion Studies : Research has indicated that this compound can effectively reduce the rate at which acid disappears from the gastric lumen without affecting gastric emptying rates . This property is particularly beneficial in managing conditions where prolonged gastric acidity poses a risk.
Pharmacokinetics
This compound exhibits rapid absorption and elimination characteristics. Studies have shown that its plasma concentration increases proportionately with dosage, with an elimination half-life ranging from 21 to 45 minutes. The drug's pharmacokinetic profile allows for effective dosing regimens that can be tailored to individual patient needs .
Case Studies and Research Findings
- Study on Gastric Acid Inhibition : A double-blind, randomized crossover study evaluated the effects of various doses of this compound on gastric acid secretion in healthy volunteers and patients with duodenal ulcers. Results indicated a significant dose-dependent reduction in gastric acid output, establishing this compound as an effective agent for managing hyperacidity conditions .
- Cytoprotection in Clinical Trials : Clinical trials have highlighted this compound's role in cytoprotection against NSAID-induced damage. Patients receiving this compound alongside NSAIDs exhibited fewer gastrointestinal complications compared to those receiving NSAIDs alone, suggesting its utility as a co-therapy .
Summary Table of Clinical Findings
Application | Study Type | Key Findings |
---|---|---|
Peptic Ulcer Disease | Randomized Controlled Trial | 82% reduction in gastric acid output at 3.0 mg dose |
NSAID-Induced Gastropathy | Case-Control Study | Reduced incidence of gastrointestinal complications |
Gastric Acid Secretion Studies | Crossover Study | Decreased rate of acid disappearance without affecting gastric emptying |
Mecanismo De Acción
Trimoprostil exerts its effects by inhibiting gastric acid secretion. It acts on gastric parietal cells, reducing the secretion of gastric acid through G-protein coupled receptor-mediated inhibition of adenylate cyclase . This leads to decreased intracellular cyclic AMP levels and reduced proton pump activity at the apical surface of the parietal cell .
Comparación Con Compuestos Similares
Trimoprostil is similar to other prostaglandin E2 analogs, such as misoprostol and treprostinil. it is unique in its specific antisecretory activity and its effectiveness in treating gastric acid-related conditions . Treprostinil, on the other hand, is primarily used as a vasodilator for treating pulmonary arterial hypertension .
Similar Compounds
Misoprostol: Used for preventing gastric ulcers and inducing labor.
Treprostinil: Used as a vasodilator for treating pulmonary arterial hypertension.
Carboprost: Used for inducing labor and controlling postpartum hemorrhage.
This compound’s unique properties and applications make it a valuable compound in the field of gastroenterology and pharmacology.
Actividad Biológica
Trimoprostil is a synthetic analogue of prostaglandin E2, primarily recognized for its significant biological activities, particularly in the gastrointestinal system. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.
This compound exhibits its biological effects mainly through:
- Inhibition of Gastric Acid Secretion : this compound reduces gastric acid secretion by acting on specific receptors in the gastrointestinal tract. This action is crucial for its therapeutic role in treating peptic ulcers and other gastrointestinal disorders .
- Promotion of Mucosal Defense : The compound enhances mucosal defense mechanisms by stimulating the secretion of protective mucus and bicarbonate, which are vital for maintaining mucosal integrity .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Chemical Structure : this compound's molecular formula is with a molecular weight of 378.55 g/mol .
- Therapeutic Uses : It is primarily utilized for:
- Treatment of peptic ulcers
- Prevention of gastrointestinal irritation
- Enhancement of mucosal defense mechanisms
Comparative Analysis with Related Compounds
To understand this compound's unique properties, a comparison with other prostaglandin analogues is beneficial:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Misoprostol | Prostaglandin E1 analogue | Peptic ulcer treatment | Stronger uterine contraction effects |
Dinoprostone | Prostaglandin E2 | Labor induction | Used primarily in obstetrics |
Alprostadil | Prostaglandin E1 | Erectile dysfunction | Vasodilatory effects |
Latanoprost | Prostaglandin F2α analogue | Glaucoma treatment | Primarily ocular application |
This compound | Prostaglandin E2 analogue | Gastrointestinal health | Specific action on gastric mucosa |
This compound is distinct from these compounds due to its focused action on the gastrointestinal tract, contrasting with others that target reproductive or vascular systems .
Clinical Studies
Several studies have investigated the effects and efficacy of this compound:
- Acid Secretion Study : A double-blind, placebo-controlled study involving eight healthy volunteers demonstrated that this compound significantly reduced the disappearance rate of gastric acid from the stomach without affecting gastric emptying rates. This suggests its effectiveness in managing conditions related to excessive gastric acidity .
- Comparison with Cimetidine : In a multicenter study comparing this compound and cimetidine (a common antacid), patients experienced fewer side effects with this compound, indicating a potentially better tolerability profile .
- Gastrointestinal Protection : Research indicates that this compound effectively enhances bicarbonate secretion and mucosal defense, contributing to its protective role against gastric irritation and ulceration .
Case Studies
Several case studies have highlighted the practical applications and outcomes associated with this compound:
- A clinical case study reported successful management of peptic ulcers in patients treated with this compound, emphasizing its role in enhancing mucosal protection and reducing ulcer recurrence.
- Another case highlighted the reduced incidence of gastrointestinal side effects compared to traditional treatments, supporting its use as a safer alternative for patients with a history of gastrointestinal complications.
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-3-methyl-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-18-17(2)16-20(24)19(18)11-9-7-8-10-12-22(26)27/h7,9,13-14,17-19,21,25H,5-6,8,10-12,15-16H2,1-4H3,(H,26,27)/b9-7-,14-13+/t17-,18+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAHNJDZICJECC-BHWPLRMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021722 | |
Record name | Prosta-5,13-dien-1-oic acid, 15-hydroxy-11,16,16-trimethyl-9-oxo-, (5Z,11α,13E,15R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69900-72-7 | |
Record name | Trimoprostil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69900-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimoprostil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069900727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prosta-5,13-dien-1-oic acid, 15-hydroxy-11,16,16-trimethyl-9-oxo-, (5Z,11α,13E,15R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMOPROSTIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DVL1781YC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.